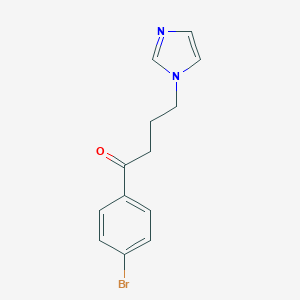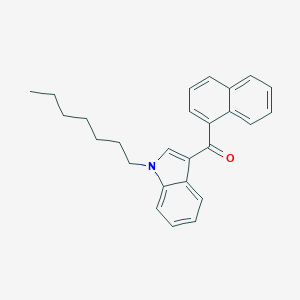
Dichlotran K
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlotran K is a chemical compound that has been extensively studied in scientific research for its potential applications in various fields. It is a derivative of tranylcypromine, a monoamine oxidase inhibitor (MAOI) that has been used in the treatment of depression. Dichlotran K has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Dichlotran K is not fully understood, but it is believed to involve the inhibition of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, Dichlotran K may increase the levels of these neurotransmitters in the brain, leading to a range of effects.
Biochemical and Physiological Effects:
Dichlotran K has been found to exhibit a range of biochemical and physiological effects, including increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been found to exhibit anti-tumor properties, potentially through the induction of apoptosis in cancer cells. Additionally, Dichlotran K has been found to exhibit anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of Dichlotran K for lab experiments is its well-established synthesis method, which allows for the production of large quantities of the compound. Additionally, its potential applications in various fields make it a versatile compound for research. However, one limitation is the lack of understanding of its mechanism of action, which may make it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for Dichlotran K research. One area of interest is its potential as a treatment for depression and other psychiatric disorders. Additionally, its anti-tumor properties make it a promising candidate for cancer therapy. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
Synthesemethoden
Dichlotran K can be synthesized through a multi-step process involving the reaction of tranylcypromine with various reagents. The synthesis method has been well-established in scientific literature, and the compound has been synthesized in both small and large-scale quantities.
Wissenschaftliche Forschungsanwendungen
Dichlotran K has been the subject of numerous scientific studies due to its potential applications in various fields. It has been studied as a potential treatment for depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in cancer therapy, as it has been found to exhibit anti-tumor properties.
Eigenschaften
CAS-Nummer |
150151-21-6 |
|---|---|
Produktname |
Dichlotran K |
Molekularformel |
C26H24N2O |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
1-[[4-(2,3-dimethylphenyl)-2,3-dimethylphenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C26H24N2O/c1-16-8-7-11-21(17(16)2)22-13-14-24(19(4)18(22)3)27-28-26-23-10-6-5-9-20(23)12-15-25(26)29/h5-15,29H,1-4H3 |
InChI-Schlüssel |
XYMXGLSKYJFPJR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Kanonische SMILES |
CC1=C(C(=CC=C1)C2=C(C(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C)C)C |
Synonyme |
1-(2,3-dimethylphenyl-4-(2,3-dimethylphenyl)-azo)-2-naphthol dichlotran K dichlotran-K |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3',6'-Bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B118398.png)

![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)
